molecular formula C17H14N4O B2510454 2-methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide CAS No. 478039-55-3

2-methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide

Cat. No.: B2510454
CAS No.: 478039-55-3
M. Wt: 290.326
InChI Key: SKFYGYHIFPFMKP-UHFFFAOYSA-N
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Description

2-methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide is a benzamide derivative featuring a 2-methylbenzoyl group linked to a pyridinylpyrimidine moiety. This compound is structurally significant due to its heterocyclic framework, which is common in pharmacologically active molecules.

Properties

IUPAC Name

2-methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c1-12-4-2-3-5-14(12)17(22)21-15-8-11-19-16(20-15)13-6-9-18-10-7-13/h2-11H,1H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFYGYHIFPFMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322692
Record name 2-methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821629
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478039-55-3
Record name 2-methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide typically involves the condensation of 2-methylbenzoic acid with 2-pyridin-4-ylpyrimidin-4-amine. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Thiourea-Functionalized Benzamides

Compound : 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide

  • Structural Comparison :
    • Replaces the pyridinylpyrimidine group with a thiourea-functionalized pyridine moiety.
    • Features a thiocarbonyl (C=S) group instead of a carbonyl (C=O) in the benzamide backbone.
  • Physicochemical Properties :
    • The thiocarbonyl bond (C9–S1 = 1.6755 Å) exhibits elongation compared to typical C=S bonds (1.660 Å), attributed to intramolecular hydrogen bonding (N–H⋯S and C–H⋯O) .
    • IR spectroscopy confirms N–H (3237 cm⁻¹), C=O (1683 cm⁻¹), and C=S (1157 cm⁻¹) vibrations .
  • Crystallography : Forms inversion dimers via N–H⋯S hydrogen bonds, creating a pseudo-planar six-membered ring .

Pyrimidine-Thiophene Hybrids

Compound : 4-methyl-N-[4-(thiophen-2-yl)pyrimidin-2-yl]benzamide

  • Key Differences :
    • Substitutes the pyridin-4-yl group in the target compound with a thiophene ring.
    • Molecular Formula: C₁₆H₁₃N₃OS (Molar Mass: 295.36 g/mol) vs. C₁₇H₁₄N₄O for the target compound.

Hydroxy-Substituted Benzamides

Compound : 2-Hydroxy-4-methyl-N-(4-methylpyridin-2-yl)benzamide

  • Structural Variance :
    • Introduces a hydroxyl group at position 2 of the benzamide ring, absent in the target compound.
    • CAS: 783370-81-0.
  • Potential Bioactivity: Hydroxy groups often improve solubility and metal-binding capacity, which could influence pharmacokinetics .

Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Molecular Formula Key Functional Groups IR Peaks (cm⁻¹) Hydrogen Bonding Patterns
Target Compound C₁₇H₁₄N₄O Pyridinylpyrimidine, Benzamide Not Reported Likely N–H⋯N (inferred from analogs)
2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide C₁₅H₁₅N₃OS Thiourea, Benzamide 3237 (N–H), 1683 (C=O), 1157 (C=S) N–H⋯S, C–H⋯O
4-methyl-N-[4-(thiophen-2-yl)pyrimidin-2-yl]benzamide C₁₆H₁₃N₃OS Thiophene, Pyrimidine Not Reported Not Reported

Discussion of Research Findings

  • Structural Flexibility : The pyridinylpyrimidine group in the target compound offers a rigid planar structure, which may enhance binding to enzymatic pockets compared to more flexible analogs like thiophene derivatives .

Biological Activity

2-Methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide, also known by its CAS number 478039-55-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H14N4O
  • Molar Mass : 290.32 g/mol
  • Structure : The compound features a benzamide core substituted with a pyrimidine and pyridine moiety, which are critical for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound, particularly against Gram-positive bacteria. The compound has been shown to inhibit bacterial cell division by targeting the FtsZ protein, a key component in bacterial cytokinesis.

The compound acts as an FtsZ inhibitor, disrupting the polymerization process essential for bacterial cell division. This mechanism was elucidated through various biochemical assays that demonstrated its ability to interfere with GTPase activity and FtsZ assembly without affecting tubulin polymerization.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus25 μM
Escherichia coli49 μM
Methicillin-resistant S. aureus (MRSA)8 μM

These findings indicate that this compound exhibits potent antibacterial activity, especially against resistant strains.

Case Studies

  • In Vivo Efficacy : A study conducted using a Galleria mellonella model demonstrated that the compound significantly reduced bacterial load in infected larvae, indicating its potential for systemic application against bacterial infections.
  • Combination Therapy : The compound has shown enhanced efficacy when used in combination with β-lactam antibiotics. This synergistic effect suggests that it can be a valuable addition to existing antibiotic regimens, particularly for treating resistant infections.

Structure-Activity Relationship (SAR)

The structural components of this compound are critical for its biological activity. Modifications on the benzamide and pyrimidine rings can alter potency and selectivity towards different bacterial strains. For instance, variations in substituents at specific positions have been explored to optimize antibacterial activity while minimizing toxicity.

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